molecular formula C18H12ClN3S2 B2740929 4-[(4-Chlorophenyl)sulfanyl]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile CAS No. 341965-68-2

4-[(4-Chlorophenyl)sulfanyl]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile

Cat. No. B2740929
CAS RN: 341965-68-2
M. Wt: 369.89
InChI Key: OWEMJFMTZNWXMN-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)sulfanyl]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile is a useful research compound. Its molecular formula is C18H12ClN3S2 and its molecular weight is 369.89. The purity is usually 95%.
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Scientific Research Applications

Vibrational Spectroscopy and Molecular Docking

Vibrational spectral analysis of a structurally related compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, was conducted using FT-IR and FT-Raman spectroscopy. The equilibrium geometry and vibrational wavenumbers were computed, offering insights into the molecule's stability and charge delocalization. The study also explored the nonlinear optical behavior and molecular docking, suggesting potential anti-diabetic properties due to inhibitory activity against specific targets. This provides a foundation for understanding the spectroscopic properties and potential biological interactions of 4-[(4-Chlorophenyl)sulfanyl]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile (Alzoman et al., 2015).

Synthesis and Reactions

Research on a related compound, 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, described its synthesis and reactions with various alkylants. The study outlines the formation of thieno[2,3-d]pyrimidines and 2,4,6-tris(methylsulfanyl)pyrimidine-5-carbonitrile upon reaction, leading to amino-substituted pyrimidines. This work offers valuable insights into the synthetic pathways that could be applicable to this compound, providing a basis for further chemical modifications and understanding its reactivity (Briel et al., 2002).

Crystal Structure and Cytotoxic Activity

The synthesis and crystal structure analysis of new 4-thiopyrimidine derivatives, including compounds structurally similar to this compound, were studied. These compounds showed varying cytotoxicity against cancer and normal cell lines, indicating the potential therapeutic applications of such derivatives. The presence of different substituents on the pyrimidine ring significantly affected the compounds' hydrogen-bond interactions and cytotoxicity, suggesting that modifications to the this compound structure could tailor its biological activity (Stolarczyk et al., 2018).

Nonclassical Antifolate Inhibitors

A study on 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, which share a common pyrimidine core with this compound, explored their potential as nonclassical antifolate inhibitors of thymidylate synthase. This research highlights the compound's potential use in developing antitumor and antibacterial agents, providing a pathway for the exploration of this compound as a similar inhibitor (Gangjee et al., 1996).

properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3S2/c1-23-18-21-16(12-5-3-2-4-6-12)15(11-20)17(22-18)24-14-9-7-13(19)8-10-14/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWEMJFMTZNWXMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(C(=N1)SC2=CC=C(C=C2)Cl)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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